

Spectroscopic Data of (2,6-Dimethylphenyl)hydrazine: An In-depth Technical Guide

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Compound of Interest

Compound Name: (2,6-Dimethylphenyl)hydrazine

Cat. No.: B1362669

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This technical guide provides a comprehensive overview of the key spectroscopic data for **(2,6-Dimethylphenyl)hydrazine**, a vital building block in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the compound, offering not just the data itself, but also the causality behind the experimental choices and a thorough interpretation of the results.

Introduction

(2,6-Dimethylphenyl)hydrazine (CAS No: 603-77-0) is an aromatic hydrazine derivative with the molecular formula $C_8H_{12}N_2$ and a molecular weight of 136.19 g/mol [1]. Its structure, featuring a hydrazine moiety attached to a sterically hindered dimethyl-substituted phenyl ring, imparts unique chemical properties that are leveraged in the synthesis of various heterocyclic compounds, including indoles and pyrazoles, which are prevalent in many pharmaceutical agents. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide provides an in-depth analysis of its 1H NMR, ^{13}C NMR, IR, and MS spectra, complete with detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For **(2,6-Dimethylphenyl)hydrazine**, both ^1H and ^{13}C NMR are essential for structural confirmation.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-resolution NMR spectra of **(2,6-Dimethylphenyl)hydrazine** is outlined below. This self-validating system ensures reproducibility and accuracy.

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **(2,6-Dimethylphenyl)hydrazine** for ^1H NMR and 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform- d , CDCl_3 , or Dimethyl sulfoxide- d_6 , $\text{DMSO}-d_6$) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
- Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

Instrumental Parameters:

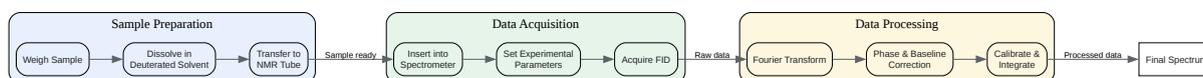
- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion.
- ^1H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: ~ 16 ppm.
 - Acquisition Time: 2-4 seconds.

- Relaxation Delay: 5 seconds to ensure full relaxation of all protons.
- Number of Scans: 16-64 averages.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: ~220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase and baseline correct the spectrum.
- Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).
- Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.

Below is a Graphviz diagram illustrating the NMR data acquisition workflow.



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Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ^1H and ^{13}C NMR Data

As experimental ^1H and ^{13}C NMR data for **(2,6-Dimethylphenyl)hydrazine** are not readily available in public spectral databases, the following data has been predicted using ChemDraw Professional 22.0, a widely recognized and reliable prediction software. It is important to note that predicted values may have slight deviations from experimental data.

Table 1: Predicted ^1H NMR Data for **(2,6-Dimethylphenyl)hydrazine**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.9 - 7.1	m	3H	Aromatic (C ₃ -H, C ₄ -H, C ₅ -H)
~4.5 (broad)	s	1H	N-H (hydrazine)
~3.5 (broad)	s	2H	NH ₂ (hydrazine)
~2.3	s	6H	Methyl (C ₂ -CH ₃ , C ₆ -CH ₃)

Table 2: Predicted ^{13}C NMR Data for **(2,6-Dimethylphenyl)hydrazine**

Chemical Shift (δ , ppm)	Assignment
~145	C ₁ (ipso-carbon attached to N)
~129	C ₃ , C ₅ (aromatic CH)
~128	C ₄ (aromatic CH)
~127	C ₂ , C ₆ (ipso-carbons attached to CH ₃)
~18	Methyl (C ₂ -CH ₃ , C ₆ -CH ₃)

Interpretation of NMR Spectra

- ^1H NMR: The aromatic region is expected to show a complex multiplet for the three aromatic protons. Due to the symmetry of the 2,6-dimethylphenyl group, the protons at C₃ and C₅ are

chemically equivalent, as are the two methyl groups. The protons of the hydrazine group (-NH-NH₂) are expected to appear as broad singlets due to quadrupole broadening and chemical exchange with trace amounts of water. The two methyl groups at the C₂ and C₆ positions are magnetically equivalent and should appear as a sharp singlet integrating to six protons.

- ¹³C NMR: The ¹³C NMR spectrum is predicted to show five distinct signals. The ipso-carbon attached to the hydrazine group (C₁) would be the most downfield aromatic carbon. The two carbons bearing the methyl groups (C₂ and C₆) would be equivalent, as would the C₃ and C₅ carbons. The C₄ carbon would show a distinct signal. The two methyl carbons are equivalent and would appear as a single signal in the aliphatic region, typically upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of **(2,6-Dimethylphenyl)hydrazine** will exhibit characteristic absorption bands for the N-H bonds of the hydrazine moiety and the C-H and C=C bonds of the substituted aromatic ring.

Experimental Protocol for IR Analysis

For a solid sample like **(2,6-Dimethylphenyl)hydrazine**, several methods can be employed to obtain an IR spectrum. The thin solid film method is often preferred for its simplicity.

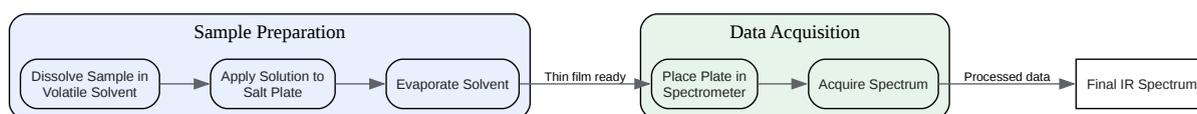
Thin Solid Film Method:

- Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent (e.g., dichloromethane or acetone) in a small vial.
- Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
- Using a pipette, apply a drop of the solution to the center of the salt plate.
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
- Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Alternative Methods:

- KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
- Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates.

The following diagram illustrates the workflow for the thin solid film IR method.



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Caption: Workflow for Thin Solid Film IR Spectroscopy.

Expected IR Absorption Bands

While a specific experimental spectrum is not provided, the expected characteristic IR absorption bands for **(2,6-Dimethylphenyl)hydrazine** are summarized in the table below based on established principles of infrared spectroscopy.

Table 3: Expected IR Absorption Bands for **(2,6-Dimethylphenyl)hydrazine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3250	Medium, sharp (doublet)	N-H stretching (asymmetric and symmetric) of -NH ₂
3200 - 3000	Medium	Aromatic C-H stretching
2950 - 2850	Medium	Aliphatic C-H stretching (methyl groups)
1620 - 1580	Medium-Strong	N-H bending (scissoring) of -NH ₂
1600, 1475	Medium-Weak	Aromatic C=C stretching
1460	Medium	Asymmetric C-H bending of methyl groups
1380	Medium	Symmetric C-H bending of methyl groups
1300 - 1200	Strong	C-N stretching
850 - 750	Strong	Aromatic C-H out-of-plane bending

Interpretation of the IR Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the hydrazine and the substituted benzene ring. The presence of two distinct N-H stretching bands in the 3350-3250 cm⁻¹ region is a strong indicator of the primary amine (-NH₂) group of the hydrazine. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are observed just below 3000 cm⁻¹. The N-H bending vibration is expected around 1600 cm⁻¹, potentially overlapping with the aromatic C=C stretching bands. The strong C-N stretching absorption will be present in the fingerprint region. The pattern of the C-H out-of-plane bending bands in the 850-750 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like **(2,6-Dimethylphenyl)hydrazine**.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of **(2,6-Dimethylphenyl)hydrazine**.

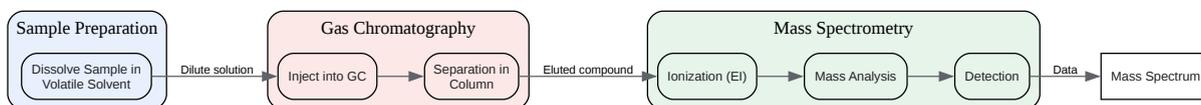
Instrumentation and Conditions:

- Gas Chromatograph (GC):
 - Injector: Split/splitless injector, typically operated at 250 °C.
 - Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.
 - Oven Program: A temperature gradient program, for example, starting at 50 °C and ramping up to 250 °C at 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV. This is a hard ionization technique that provides reproducible fragmentation patterns[2].
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.

Sample Preparation:

- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

The workflow for GC-MS analysis is depicted in the following diagram.



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Caption: Workflow for GC-MS Analysis.

Mass Spectrum Data

The mass spectrum of **(2,6-Dimethylphenyl)hydrazine** is available from the SpectraBase database[3][4][5]. The key fragments and their relative intensities are summarized below.

Table 4: Mass Spectrometry Data for **(2,6-Dimethylphenyl)hydrazine**

m/z	Relative Intensity (%)	Proposed Fragment
136	100	[M] ⁺ (Molecular Ion)
121	~80	[M - CH ₃] ⁺
106	~90	[M - NH ₂ NH] ⁺ or [C ₈ H ₁₀] ⁺
91	~40	[C ₇ H ₇] ⁺ (Tropylium ion)
77	~30	[C ₆ H ₅] ⁺ (Phenyl cation)

Interpretation of the Mass Spectrum

The mass spectrum of **(2,6-Dimethylphenyl)hydrazine** shows a prominent molecular ion peak ([M]⁺) at m/z 136, which confirms the molecular weight of the compound. The base peak is often the molecular ion, indicating a relatively stable structure under EI conditions.

The fragmentation pattern is consistent with the structure:

- m/z 121: Loss of a methyl group (-CH₃) from the molecular ion.

- m/z 106: This significant fragment likely arises from the cleavage of the C-N bond, resulting in the loss of the hydrazine moiety (-NHNH₂) or rearrangement to form a stable xylene radical cation.
- m/z 91: The presence of the tropylium ion is a common feature in the mass spectra of compounds containing a benzyl-type moiety, formed through rearrangement after the loss of other fragments.
- m/z 77: The phenyl cation is another common fragment observed in the mass spectra of aromatic compounds.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of **(2,6-Dimethylphenyl)hydrazine**. The predicted NMR data, in conjunction with the expected IR absorptions and the experimental mass spectrum, offer a detailed picture of the molecule's structure. The provided protocols for data acquisition serve as a reliable starting point for researchers to obtain high-quality spectroscopic data for this important chemical intermediate. Adherence to these methodologies will ensure the integrity and reproducibility of experimental results in a drug development or chemical research setting.

References

- ChemDraw Professional 22.0. PerkinElmer Informatics. (Software used for NMR prediction)
- (2,6-Dimethyl-phenyl)-hydrazine. In SpectraBase. John Wiley & Sons, Inc. Retrieved from [\[Link\]](#)
- **(2,6-Dimethylphenyl)hydrazine**. PubChem. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- (2,6-Dimethyl-phenyl)-hydrazine - Optional[MS (GC)] - Spectrum. In SpectraBase. John Wiley & Sons, Inc. Retrieved from [\[Link\]](#)
- (2,6-Dimethyl-phenyl)-hydrazine. In SpectraBase. John Wiley & Sons, Inc. Retrieved from [\[Link\]](#)

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Sources

- 1. NMRShiftDB - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 2. gaussian.com [gaussian.com]
- 3. reddit.com [reddit.com]
- 4. revvitysignals.com [revvitysignals.com]
- 5. spectrabase.com [spectrabase.com]
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